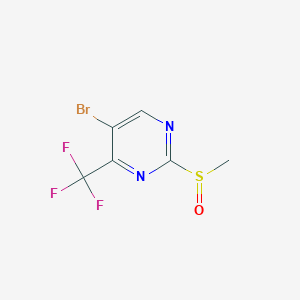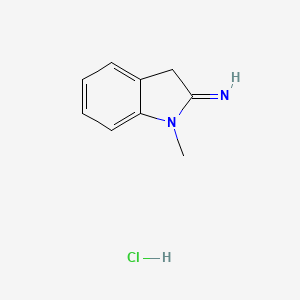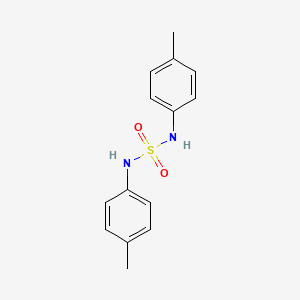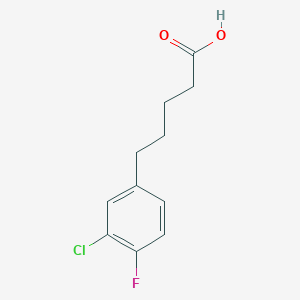
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H3BrF3N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, trifluoromethyl, and methylsulfinyl groups attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and ligands in the presence of bases like potassium phosphate.
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl or styrene derivatives.
科学研究应用
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and materials science for developing new polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine and methylsulfinyl groups can form specific interactions with amino acid residues, stabilizing the compound-enzyme complex.
相似化合物的比较
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyrimidine: Lacks the methylsulfinyl group, making it less versatile in certain reactions.
2-(Methylsulfinyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, limiting its use in substitution reactions.
5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine: Contains a methylthio group instead of methylsulfinyl, affecting its reactivity and stability.
Uniqueness
5-Bromo-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, trifluoromethyl, and methylsulfinyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
分子式 |
C6H4BrF3N2OS |
|---|---|
分子量 |
289.08 g/mol |
IUPAC 名称 |
5-bromo-2-methylsulfinyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2OS/c1-14(13)5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
InChI 键 |
CTZFBZTXRVXUAX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=NC=C(C(=N1)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)




![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)
![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)


![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)

